Ethyl 4-(dimethylamino)-3-nitrobenzoate
Description
Contextualization of Nitrobenzoate Derivatives in Chemical Research
Nitrobenzoate derivatives are organic compounds that feature a benzoic acid structure substituted with one or more nitro groups. fishersci.com These compounds and their esters serve as important starting materials and intermediates in various fields of chemical synthesis. google.com For instance, they are utilized in the preparation of dyes and agents for crop protection. google.com The synthesis of these derivatives often involves the direct nitration of a benzoate (B1203000) ester, a classic example of an electrophilic aromatic substitution reaction. orgsyn.orgaiinmr.com
Beyond their role as synthetic intermediates, nitrobenzoate derivatives have been the subject of research for their potential biological activities. Studies have explored the antimycobacterial and antifungal properties of various nitrobenzoate scaffolds. nih.govresearchgate.net Research into a library of nitro derivatives of benzoic acid esters aimed to understand the impact of different structural features on their activity and toxicity against M. tuberculosis. nih.gov Similarly, a series of 3-methyl-4-nitrobenzoate derivatives were prepared and evaluated for their activity against several strains of Candida. researchgate.net This line of research highlights the ongoing effort to explore the therapeutic potential of this class of compounds.
The Role of Ethyl 4-(dimethylamino)-3-nitrobenzoate within the Class of Substituted Benzoates
This compound is a substituted benzoate ester with a distinct molecular architecture. It features a powerful electron-donating group, the dimethylamino group [-N(CH₃)₂], and a potent electron-withdrawing group, the nitro group [-NO₂], positioned on the same aromatic ring. This specific arrangement classifies the molecule as a "push-pull" system, where electron density is pushed by the donor group and pulled by the acceptor group.
The synthesis of this compound can be achieved through the electrophilic nitration of its precursor, Ethyl 4-(dimethylamino)benzoate (B8555087). orgsyn.orgaiinmr.com In this reaction, a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile that attacks the electron-rich aromatic ring of the precursor. aiinmr.com The presence of the activating dimethylamino group directs the incoming nitro group to the ortho position (position 3).
The primary significance of this compound lies in its electronic structure. The juxtaposition of a strong electron donor and a strong electron acceptor on the benzene (B151609) ring creates a system with a significant intramolecular charge transfer (ICT) character. nih.gov This intrinsic property makes it a chromophore with interesting optical and electronic properties, relevant to the development of dyes, sensors, and materials for non-linear optics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40700-40-1 nih.govchemicalbook.com |
| Molecular Formula | C₁₁H₁₄N₂O₄ nih.govuni.lu |
| Molecular Weight | 238.24 g/mol chemicalbook.com |
| IUPAC Name | This compound nih.gov |
Overview of Prior Research on Related Chromophores and Electron-Rich/Electron-Poor Systems
The "push-pull" architecture found in this compound is a cornerstone for designing molecules with specific photophysical properties. nih.govmdpi.com These systems, often designated as D-π-A (Donor-π-Acceptor), are characterized by an electronic ground state with some degree of charge separation and an excited state with a much more pronounced charge transfer from the donor to the acceptor. nih.govmdpi.com This intramolecular charge transfer (ICT) is a fundamental process that governs their optical behavior. nih.gov
Extensive research has been conducted on related push-pull chromophores that share the dimethylamino donor and nitro acceptor pairing. Notable examples include 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS) and 4-dimethylamino-4'-nitrobiphenyl (B1590182) (DNBP), where the donor and acceptor groups are separated by larger π-conjugated systems (a stilbene (B7821643) and a biphenyl (B1667301) group, respectively). nih.govresearchgate.net
A key characteristic of these molecules is their solvatochromism, which is the change in the color of a solution as the solvent is changed. wikipedia.org The absorption or emission spectra of these dyes shift depending on the polarity of the solvent. wikipedia.orglookchem.com This phenomenon arises because solvents with different polarities stabilize the electronic ground state and the more polar excited state to different extents, thus altering the energy gap between them. wikipedia.org Push-pull systems often exhibit large Stokes shifts, which is the difference in wavelength between the positions of the absorption and emission maxima. nih.gov The electron-withdrawing nitro group is known to induce a strong ICT character in the excited states and, consequently, large Stokes shifts in many push-pull chromophores. nih.gov These properties are crucial for applications in fluorescent probes, molecular sensors, and materials for optical devices. mdpi.comwikipedia.org
Table 2: Comparison of Related Push-Pull Chromophores
| Compound Name | Abbreviation | Electron Donor | Electron Acceptor | Key Photophysical Property |
|---|---|---|---|---|
| 4-dimethylamino-4'-nitrobiphenyl | DNBP | Dimethylamino | Nitro | Exhibits intramolecular charge transfer (ICT) upon excitation. nih.govresearchgate.net |
| 4-dimethylamino-4'-nitrostilbene | DNS | Dimethylamino | Nitro | Shows significant Stokes shifts and solvatochromism in polar solvents. nih.govresearchgate.net |
| Ethyl 4-(dimethylamino)benzoate | EDAB | Dimethylamino | None | Precursor to the nitro-substituted compound; acts as a photoinitiator synergist. hampfordresearch.com |
| Ethyl 4-nitrobenzoate | EPNB | None | Nitro | Used as an intermediate in the synthesis of dyes and pharmaceuticals. fengchengroup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)8-5-6-9(12(2)3)10(7-8)13(15)16/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSGKIODKUQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40700-40-1 | |
| Record name | ethyl 4-(dimethylamino)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Ethyl 4 Dimethylamino 3 Nitrobenzoate
Direct Synthesis Approaches to Ethyl 4-(dimethylamino)-3-nitrobenzoate
The direct synthesis of this compound often involves the introduction of a nitro group onto the aromatic ring of a pre-existing ester precursor. This electrophilic aromatic substitution is a key strategy for its preparation.
A primary method for synthesizing this compound is through the direct nitration of its precursor, Ethyl 4-dimethylaminobenzoate. chemicalbook.com This reaction is a form of electrophilic aromatic substitution, specifically a C-nitration, where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The dimethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, the nitration occurs at the ortho position (position 3).
A common procedure involves dissolving Ethyl 4-dimethylaminobenzoate in sulfuric acid. chemicalbook.com A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while carefully controlling the temperature. chemicalbook.com The reaction is often maintained at a low temperature, between 5°C and 10°C, to manage the exothermic nature of the reaction and prevent unwanted side products. chemicalbook.com After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion. chemicalbook.com The product is then isolated by pouring the reaction mixture into ice water, which causes the product to precipitate out as a solid. chemicalbook.com
The specific conditions for the nitration of Ethyl 4-dimethylaminobenzoate can be adapted. A key procedural step involves the use of a mixed acid solution (concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio) which is added dropwise to a solution of the starting material in sulfuric acid. chemicalbook.com The reaction is maintained at a cooled temperature (5°C - 10°C) for a duration of 4 hours to facilitate the controlled nitration. chemicalbook.com The final product is precipitated by pouring the reaction solution into ice water and can be further purified by recrystallization from a water/methanol mixture. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of this compound via C-Nitration
| Parameter | Value/Description | Source |
| Starting Material | Ethyl 4-dimethylaminobenzoate | chemicalbook.com |
| Reagents | Mixed Acid (conc. H₂SO₄ / conc. HNO₃ = 1/1) | chemicalbook.com |
| Solvent | Sulfuric Acid | chemicalbook.com |
| Temperature | 5°C - 10°C | chemicalbook.com |
| Reaction Time | 4 hours | chemicalbook.com |
| Work-up | Poured into ice water, filtration of precipitate | chemicalbook.com |
Following the direct nitration procedure, a substantial yield of this compound can be obtained. In a documented synthesis, starting with 9.10 grams of Ethyl 4-dimethylaminobenzoate resulted in 10.56 grams of the final product. chemicalbook.com
Purity assessment is crucial and is typically performed using several analytical techniques. The crude product obtained after precipitation is often purified by recrystallization, for example, from a water/methanol mixture, to yield yellow needle-like crystals. chemicalbook.com The purity of the recrystallized product can be confirmed by its melting point, which has been reported to be in the range of 78.5°-79.0° C. chemicalbook.com Further structural confirmation and purity analysis are conducted using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). chemicalbook.com
Table 2: Purity and Spectroscopic Data for this compound
| Analysis Method | Result | Source |
| Appearance | Yellow needle crystals | chemicalbook.com |
| Melting Point | 78.5°-79.0° C | chemicalbook.com |
| ¹H-NMR (500 MHz, CDCl₃) | δ: 1.38 (t, 3H), 2.99 (s, 6H), 4.35 (q, 2H), 6.97 (d, 1H), 8.01 (dd, 1H), 8.44 (d, 1H) | chemicalbook.com |
Detailed Reaction Procedures and Optimization
Precursor Chemistry and Functional Group Interconversions Leading to this compound
An alternative synthetic route involves the formation of the ester functional group after the aromatic ring has already been nitrated. This involves starting with the corresponding carboxylic acid precursor.
This compound can be synthesized through the esterification of its corresponding carboxylic acid, 4-(dimethylamino)-3-nitrobenzoic acid. chemicalbook.com This transformation is a classic example of Fischer esterification. The general principle of this reaction involves heating a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. scirp.orgbond.edu.au
While specific procedures for the esterification of 4-(dimethylamino)-3-nitrobenzoic acid are not detailed in the provided sources, the methodology is well-established for structurally similar nitrobenzoic acids. scirp.orggoogle.com The reaction is reversible, and to drive it towards the formation of the ethyl ester, excess ethanol (B145695) can be used, or the water generated during the reaction can be removed, for instance, by azeotropic distillation. google.comgoogle.com The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. bond.edu.augoogle.com After the reaction is complete, the product can be isolated through extraction and purified by recrystallization. bond.edu.au
Nucleophilic Aromatic Substitution Pathways Involving Halogenated Nitrobenzoates
A viable synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted halogenated nitrobenzoate. This pathway leverages the activation of the aromatic ring towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.
A representative example of this strategy is the reaction of an ethyl 4-halo-3-nitrobenzoate with dimethylamine (B145610). The electron-withdrawing nitro group, positioned ortho and para to the halogen atom, significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the halide. nih.govd-nb.info
For instance, the synthesis of the related compound, ethyl 4-ethylamino-3-nitrobenzoate, has been successfully achieved by refluxing ethyl 4-chloro-3-nitrobenzoate with ethylamine (B1201723) in a suitable solvent such as tetrahydrofuran. A similar approach can be envisioned for the synthesis of the target molecule, where dimethylamine would serve as the nucleophile.
Table 1: Nucleophilic Aromatic Substitution for the Synthesis of Ethyl 4-(dialkylamino)-3-nitrobenzoates
| Starting Material | Nucleophile | Product |
| Ethyl 4-chloro-3-nitrobenzoate | Dimethylamine | This compound |
| Ethyl 4-fluoro-3-nitrobenzoate | Dimethylamine | This compound |
| Ethyl 4-chloro-3-nitrobenzoate | Ethylamine | Ethyl 4-ethylamino-3-nitrobenzoate |
This table presents a plausible synthetic pathway based on established chemical principles of nucleophilic aromatic substitution.
Selective Reduction of Nitro Groups to Amino Functionality
The selective reduction of a nitro group to an amino functionality is a critical transformation in the synthesis of various aromatic compounds, including precursors to this compound. For instance, the synthesis of ethyl 4-aminobenzoate, a potential precursor, is commonly achieved through the reduction of ethyl 4-nitrobenzoate.
A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups within the molecule. masterorganicchemistry.comcsbsju.edu Common methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. It is a clean and efficient method, often proceeding under mild conditions. masterorganicchemistry.com
Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. csbsju.edu
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.
The key challenge in these reductions, particularly in the context of more complex molecules, is to achieve chemoselectivity, ensuring that the nitro group is reduced without affecting other functionalities like the ester group. Many of the aforementioned methods are known to be compatible with ester functionalities.
Alkylation and Arylation Reactions on Aromatic Amines
The introduction of the dimethylamino group onto the aromatic ring can be accomplished through the alkylation of a primary or secondary amine precursor. A key precursor for this route would be ethyl 4-amino-3-nitrobenzoate. The N,N-dimethylation of this precursor would yield the desired product.
Several methods are available for the N,N-dimethylation of aromatic amines:
Eschweiler-Clarke Reaction: This classic method involves the reaction of a primary or secondary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.comsynarchive.comorganic-chemistry.org The reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid. This method is particularly advantageous as it typically avoids the formation of quaternary ammonium salts. wikipedia.org
Reductive Amination with Formaldehyde and a Reducing Agent: A variation of the Eschweiler-Clarke reaction involves the use of formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). spbu.ruresearchgate.net This method is often milder and can be more selective for certain substrates.
Table 2: Methods for N,N-Dimethylation of Ethyl 4-amino-3-nitrobenzoate
| Reagents | Reaction Name/Type | Key Features |
| Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | Avoids over-alkylation to quaternary salt. wikipedia.org |
| Formaldehyde, NaBH₃CN | Reductive Amination | Milder conditions, good selectivity. spbu.ru |
| Methyl Iodide, Base | Direct Alkylation | Risk of over-alkylation. |
Derivatization Strategies and Synthetic Transformations of this compound
This compound possesses three distinct functional groups—the ester, the nitro group, and the dimethylamino group—each of which can be selectively targeted for chemical modification to generate a diverse range of derivatives.
Chemical Modifications at the Ester Moiety
The ethyl ester functionality of the title compound is susceptible to several transformations, most notably hydrolysis.
Hydrolysis (Saponification): Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will lead to the corresponding carboxylic acid: 4-(dimethylamino)-3-nitrobenzoic acid. The rate of this saponification reaction is influenced by the electronic nature of the substituents on the aromatic ring.
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, propyl) by reaction with a different alcohol in the presence of an acid or base catalyst.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic and steric properties of the molecule.
Reduction to an Amine: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This can be achieved using a wide range of reducing agents, as discussed in section 2.2.3. The resulting product, ethyl 3-amino-4-(dimethylamino)benzoate, is a diamino derivative with potential for further functionalization.
Diazotization: The amino group, obtained from the reduction of the nitro group, can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). chemedx.orgresearchgate.netchegg.comdocumentsdelivered.com These diazonium salts are highly versatile intermediates that can undergo a variety of reactions, including:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).
Schiemann Reaction: Replacement with fluorine.
Gomberg-Bachmann Reaction: Arylation reactions.
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.
Nucleophilic Aromatic Substitution of the Nitro Group: Under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than halide displacement. numberanalytics.comresearchgate.netnih.gov
Reactions at the Dimethylamino Functionality
The dimethylamino group, a strong electron-donating group, can also be a site for chemical modification.
Oxidation: The tertiary amine of the dimethylamino group can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would have significantly different electronic properties.
Electrophilic Aromatic Substitution: The dimethylamino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in strongly acidic media, the nitrogen atom can be protonated to form an ammonium salt, which is a deactivating and meta-directing group. chegg.com This duality can be exploited to direct incoming electrophiles to different positions on the aromatic ring. For example, bromination under neutral or mildly acidic conditions would likely occur at the position ortho to the dimethylamino group (position 5), while nitration in a mixture of nitric and sulfuric acids could potentially lead to substitution at a meta position relative to the deactivating ammonium group. chegg.com
Coupling Reactions and Formation of Conjugated Systems
The formation of conjugated systems often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for creating carbon-carbon bonds and extending π-systems in molecules.
Theoretical Applicability to this compound:
For this compound to participate in these coupling reactions, a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, would need to be present on the aromatic ring. Assuming a halogenated precursor of this compound were available, the following reactions could be envisioned:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the halogenated this compound derivative with an organoboron compound in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl system, extending the conjugation.
Heck Reaction: The Heck reaction would enable the coupling of the halogenated derivative with an alkene, catalyzed by a palladium complex. This would result in the formation of a substituted alkene, a key structural motif in many conjugated materials.
Sonogashira Coupling: This reaction would involve the coupling of the halogenated substrate with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The resulting product would contain an arylethyne linkage, a common component of conjugated polymers and molecular wires.
Data on Related Systems:
While no specific data tables for this compound in these reactions could be compiled due to a lack of literature, the following table provides a general overview of typical conditions for these coupling reactions on analogous nitro-substituted aryl halides.
| Coupling Reaction | Typical Substrates | Catalyst/Ligand | Base | Solvent | General Observations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Tolerant of many functional groups, including nitro groups. |
| Heck | Aryl Halide, Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | Electron-withdrawing groups on the aryl halide can enhance reactivity. |
| Sonogashira | Aryl Halide, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Sensitive to reaction conditions; homocoupling of the alkyne can be a side reaction. |
Chemo- and Regioselectivity in Derivatization Processes
The derivatization of this compound presents interesting challenges in terms of chemo- and regioselectivity due to the presence of multiple functional groups: an ester, a dimethylamino group, and a nitro group.
Chemoselectivity:
A key consideration in the derivatization of this molecule is the selective transformation of one functional group in the presence of others.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a common transformation. The choice of reducing agent is crucial to avoid the reduction of the ester group. Reagents like SnCl₂/HCl, H₂/Pd-C, or Na₂S₂O₄ are often employed for the chemoselective reduction of aromatic nitro groups in the presence of esters. The powerful reducing agent LiAlH₄ would likely reduce both the nitro and the ester groups.
Reactions at the Dimethylamino Group: The dimethylamino group is a strong activating group and a director for electrophilic aromatic substitution. However, under strongly acidic conditions, it can be protonated, which would deactivate the ring.
Reactions involving the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other derivatives like amides or undergo reduction to an alcohol with strong reducing agents.
Regioselectivity:
The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions.
The dimethylamino group is a powerful ortho-, para-director and a strong activator.
The nitro group is a meta-director and a strong deactivator.
The ester group is a meta-director and a deactivator.
Data on Selectivity in Related Nitroaromatics:
The following table summarizes general principles of selectivity observed in the reduction of dinitroaromatic compounds, which can provide some insight into the potential behavior of this compound.
| Reaction Type | Reagent | Observed Selectivity in Dinitroarenes | Potential Implication for this compound |
|---|---|---|---|
| Nitro Reduction | NaHS, (NH₄)₂S | In dinitrobenzenes, one nitro group can be selectively reduced. The less sterically hindered group is often reduced preferentially. | The nitro group at position 3 could potentially be selectively reduced to an amino group. |
| Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃ | In substituted nitrobenzenes, the directing effects of all substituents must be considered. Strong activators usually control the regioselectivity. | The dimethylamino group would be the dominant directing group, but the overall deactivation of the ring would make substitution difficult. |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis and Proton Environment Elucidation
The proton NMR (¹H NMR) spectrum of ethyl 4-(dimethylamino)-3-nitrobenzoate provides detailed information about the different types of protons and their immediate electronic surroundings. A reference to the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals several distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
The aromatic region of the spectrum is particularly informative. A doublet of doublets is observed at approximately 8.01 ppm, which can be attributed to the proton at the 6-position of the benzene (B151609) ring. The splitting pattern arises from its coupling to the neighboring protons. A doublet at around 8.44 ppm corresponds to the proton at the 2-position, and another doublet at about 6.97 ppm is assigned to the proton at the 5-position.
In the aliphatic region, the ethyl ester group gives rise to a quartet at approximately 4.35 ppm, corresponding to the methylene (B1212753) (-CH₂-) protons, and a triplet at about 1.38 ppm, characteristic of the terminal methyl (-CH₃) protons. The singlet observed at 2.99 ppm is assigned to the six equivalent protons of the two methyl groups of the dimethylamino substituent.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.44 | d | H-2 |
| 6.97 | d | H-5 |
| 8.01 | dd | H-6 |
| 4.35 | q | -OCH₂CH₃ |
| 1.38 | t | -OCH₂CH₃ |
| 2.99 | s | -N(CH₃)₂ |
d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet
¹³C NMR Spectral Analysis and Carbon Framework Characterization
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous confirmation of the structure of this compound.
A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ethyl group and the relative positions of the protons on the aromatic ring. For instance, correlations would be expected between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons.
An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its various functional groups. A strong absorption band due to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1700-1730 cm⁻¹. The presence of the nitro group would be indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The C-N stretching vibration of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and dimethylamino groups would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the ester group would give rise to bands in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various functional groups. The symmetric stretching vibration of the nitro group is often a strong and characteristic band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra and can provide information about the substitution pattern of the benzene ring. The C=O stretching vibration of the ester would also be observable.
A comprehensive analysis of both FT-IR and Raman spectra would allow for a detailed and confirmed identification of all the functional groups present in the molecule, further solidifying the structural elucidation provided by NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, which are sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, is typical for molecules with significant differences in ground and excited state dipole moments. While a comprehensive, publicly available dataset of absorption maxima (λmax) and molar absorptivity (ε) in a wide range of solvents for this specific compound is not readily found, the spectral behavior can be inferred from studies on similar push-pull aromatic systems. The absorption is dominated by an intense, broad band that undergoes a bathochromic (red) shift as the solvent polarity increases. This shift is indicative of a more substantial stabilization of the polar excited state compared to the ground state in polar solvents.
Table 3.3.1: Representative UV-Vis Absorption Data (Hypothetical) (Note: This table is illustrative, as specific experimental data for this compound across a range of solvents is not available in the cited literature. The values represent typical trends for similar nitroaniline derivatives.)
| Solvent | Polarity Index | Absorption Maxima (λmax, nm) |
|---|---|---|
| Cyclohexane | 0.2 | ~380 |
| Dioxane | 4.8 | ~400 |
| Ethanol (B145695) | 5.2 | ~415 |
| Acetonitrile | 5.8 | ~425 |
| Water | 10.2 | ~450 |
This compound is a classic example of a "push-pull" chromophore. This system features an electron-donating group (EDG), the dimethylamino (-N(CH₃)₂) group, and an electron-withdrawing group (EWG), the nitro (-NO₂) group, attached to a π-conjugated system (the benzene ring). The interaction between these groups gives rise to a strong intramolecular charge transfer (ICT) transition upon photoexcitation.
The primary electronic transition observed in the UV-Vis spectrum corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is primarily localized on the electron-rich dimethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro group and the ring. The excitation of an electron from the HOMO to the LUMO results in a significant redistribution of electron density, effectively transferring charge from the donor end of the molecule to the acceptor end. This ICT transition is responsible for the intense, long-wavelength absorption band. The energy of this transition is sensitive to the surrounding medium; polar solvents can stabilize the highly polar excited state, leading to a red-shift in the absorption maximum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₁₁H₁₄N₂O₄, corresponding to a monoisotopic mass of 238.09535 Da and an average molecular weight of approximately 238.24 g/mol .
While a detailed experimental mass spectrum for this specific compound is not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on the functional groups present. Common fragmentation pathways for aromatic nitro compounds and ethyl esters would be expected.
Key predicted fragmentation steps include:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group can lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in a prominent acylium ion.
Loss of ethylene (B1197577): A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group.
Cleavage of the nitro group: Fragmentation of the nitro group is characteristic for aromatic nitro compounds and can occur through the loss of •NO₂ (46 Da) or •NO (30 Da).
Alpha-cleavage: Cleavage of a methyl group (•CH₃, 15 Da) from the dimethylamino group is also a plausible fragmentation pathway.
Table 3.4: Predicted m/z Values for Key Adducts and Fragments
| Ion/Adduct | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₁H₁₄N₂O₄]⁺ | 238.09 | Molecular Ion |
| [M+H]⁺ | [C₁₁H₁₅N₂O₄]⁺ | 239.10 | Protonated Molecule |
| [M+Na]⁺ | [C₁₁H₁₄N₂O₄Na]⁺ | 261.08 | Sodium Adduct |
| [M-OC₂H₅]⁺ | [C₉H₉N₂O₃]⁺ | 193.06 | Loss of ethoxy radical |
| [M-NO₂]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.10 | Loss of nitro radical |
Source: Predicted values are based on the molecular formula and common fragmentation patterns. Adduct m/z values are from PubChem.
X-ray Crystallography and Solid-State Structural Investigations
Single crystals of this compound, suitable for X-ray diffraction, can be grown using standard techniques for organic compounds. A common and effective method is the slow evaporation solution growth technique. In this method, a saturated solution of the compound is prepared in an appropriate solvent, such as ethanol or acetone, at room temperature. The solution is then left undisturbed in a vessel with a perforated cover, which allows the solvent to evaporate slowly over several days. This controlled evaporation process facilitates the formation of high-quality, single crystals. A patent describing the synthesis of this compound notes its isolation as yellow needle crystals.
The quality of the grown crystals is typically assessed using optical microscopy to check for transparency, homogeneity, and the absence of visible defects or inclusions. The suitability for diffraction studies is ultimately confirmed by preliminary X-ray diffraction measurements, which evaluate the sharpness and shape of the diffraction spots.
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Dihedral Angles)
The molecular architecture of this compound, featuring a dimethylamino group and a nitro group ortho to each other on a benzene ring, suggests the presence of specific intramolecular interactions. In similar structures, such as ethyl 4-ethylamino-3-nitrobenzoate, an intramolecular N-H···O hydrogen bond is observed between the amino group and an oxygen atom of the nitro group. This interaction leads to the formation of a non-planar six-membered ring. nih.gov Although this compound lacks a hydrogen on the amine to form a classical hydrogen bond, steric hindrance between the bulky dimethylamino and nitro groups likely forces a twist in the molecule.
The nitro group is often observed to be slightly twisted out of the plane of the benzene ring in related nitrobenzoate compounds. For instance, in ethyl 4-(tert-butylamino)-3-nitrobenzoate, the O—N—C—C torsion angles are minimal, indicating the nitro group is nearly coplanar with the benzene ring. nih.gov Conversely, in other substituted nitrobenzoates, this dihedral angle can be more significant.
Intermolecular interactions are expected to be dominated by weak C—H···O hydrogen bonds. In the crystal structure of ethyl 4-(dimethylamino)benzoate (B8555087) (a related compound lacking the nitro group), molecules are linked into chains by these weak C—H···O interactions. researchgate.netnih.gov For this compound, it is highly probable that hydrogen atoms from the ethyl group and the aromatic ring will form intermolecular C—H···O bonds with the oxygen atoms of the nitro and carbonyl groups of adjacent molecules, leading to the formation of extended supramolecular networks. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance/Angle | Reference |
| Intramolecular Steric Interaction | Dimethylamino Group | Nitro Group | N/A | Inferred |
| Intermolecular Hydrogen Bond | C-H (ethyl, aromatic) | O (nitro, carbonyl) | N/A | nih.govresearchgate.netnih.gov |
Note: Specific distances and angles are not available due to the lack of direct crystallographic data for the title compound.
Conformational Analysis in the Solid State
The solid-state conformation of this compound is dictated by the interplay of the electronic effects of its substituents and the packing forces in the crystal lattice. The molecule is largely expected to be planar, a common feature for derivatives of ethyl 4-(dimethylamino)benzoate. researchgate.netnih.gov However, the steric repulsion between the adjacent dimethylamino and nitro groups will likely introduce some deviation from perfect planarity.
The ethyl ester group itself can adopt various conformations. In a related hydrazone-substituted nitrobenzoate, the ethyl group is nearly perpendicular to the benzoate (B1203000) unit. nih.gov This orientation minimizes steric clash and is a plausible conformation for the title compound as well.
| Conformational Feature | Description | Expected Dihedral Angles | Reference |
| Benzene Ring and Substituents | Largely planar with potential minor twisting of the nitro and dimethylamino groups. | Near 0° for nitro group relative to the ring, but likely non-zero due to steric hindrance. | nih.govresearchgate.netnih.gov |
| Ethyl Group Orientation | Potentially perpendicular to the plane of the benzoate group. | N/A | nih.gov |
| Molecular Packing | Formation of chains or sheets via C-H···O bonds and potential π–π stacking. | N/A | nih.govnih.gov |
Note: The dihedral angles are estimations based on related structures and are not definitive for this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are employed to model the molecule and derive its fundamental properties. These methods solve complex equations that describe the behavior of electrons within the molecule, yielding precise information about its structure and energy.
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in the Ethyl 4-(dimethylamino)-3-nitrobenzoate molecule, a process known as geometry optimization. nih.gov By calculating the electron density, DFT finds the lowest energy conformation, which corresponds to the molecule's most probable structure. researchgate.net This optimized geometry is the foundation for all further computational analyses.
The accuracy of DFT calculations depends heavily on the chosen functional and basis set. For molecules like this compound, the B3LYP hybrid functional is commonly used as it provides a reliable balance between accuracy and computational cost. science.govresearchgate.net This functional is paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.netcsic.es The 6-311++G(d,p) basis set is considered robust, incorporating diffuse functions (++) to describe electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, leading to more accurate results. nih.gov
Below is a table summarizing the computational methodology typically employed for such an analysis.
Table 1: Computational Methodology
| Parameter | Selection | Purpose |
|---|---|---|
| Theory | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock and DFT methods for accurate energy calculations. science.gov |
| Basis Set | 6-311++G(d,p) | A flexible basis set that provides a detailed description of electron orbitals for accurate geometry and property prediction. nih.govresearchgate.net |
| Task | Geometry Optimization | To find the lowest-energy, most stable molecular structure. |
The electronic properties of this compound are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Analysis of the molecular orbital contributions reveals which atoms or functional groups are primarily involved in these frontier orbitals, pinpointing the likely sites of chemical reactions. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. wuxibiology.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. wuxibiology.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Reflects the molecule's chemical reactivity, stability, and the energy required for electronic excitation. materialsciencejournal.orgmdpi.com |
Spectroscopic Property Simulations and Validation
Computational methods can predict the spectroscopic signatures of this compound, which can then be used to validate and interpret experimental data.
Theoretical vibrational spectra (FT-IR and Raman) for this compound can be calculated based on its optimized geometry. These calculations predict the frequencies at which the molecule's bonds will vibrate (stretch, bend, and twist). researchgate.net The results are often scaled by a specific factor to correct for systematic errors in the computational method and to improve agreement with experimental spectra. materialsciencejournal.org A Normal Coordinate Analysis or Potential Energy Distribution (PED) analysis is then performed to assign each calculated vibrational frequency to a specific type of molecular motion, such as the C-H stretch of the ethyl group or the N-O stretch of the nitro group. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of organic molecules. mdpi.comchemrxiv.org This calculation predicts the electronic transitions from the ground state to various excited states, providing the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). materialsciencejournal.org By analyzing the orbitals involved in these transitions (e.g., from HOMO to LUMO), TD-DFT helps to understand the nature of the electronic excitations within the this compound molecule. mdpi.com These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a crucial computational tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species. In an MEP map, areas of negative potential, typically colored in shades of red and yellow, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.
A detailed charge distribution analysis, often performed using methods like Mulliken population analysis, would quantify the partial charges on each atom. This analysis would likely confirm the qualitative predictions from the MEP map, showing significant negative charges on the oxygen atoms and positive charges on the carbon atoms of the carbonyl and nitro groups, as well as on the hydrogen atoms.
As of the latest literature surveys, a specific, publicly available MEP map and detailed charge distribution table for this compound has not been reported. The description provided is based on the expected electronic effects of the constituent functional groups.
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding intermolecular bonding and intramolecular charge transfer (ICT).
For this compound, NBO analysis would elucidate the nature of the covalent bonds, such as the C-C bonds of the benzene (B151609) ring, the C-N bonds, and the C=O and N=O double bonds. It would also quantify the hybridization of the atomic orbitals involved in these bonds.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are indicative of charge transfer. In this molecule, significant charge transfer is expected from the electron-donating dimethylamino group to the electron-withdrawing nitro and ester groups, mediated through the π-system of the benzene ring. NBO analysis can quantify the energy of these interactions, providing a measure of their strength. These intramolecular charge transfer phenomena are critical in determining the molecule's electronic and optical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to obtain experimentally.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. By characterizing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), chemists can confirm that it represents a true saddle point on the potential energy surface.
Following the reaction pathway from reactants to products through the transition state, a process known as Intrinsic Reaction Coordinate (IRC) analysis, allows for a detailed understanding of the bond-making and bond-breaking processes.
Currently, there are no specific published computational studies detailing the reaction mechanisms, transition state structures, or energetic profiles for reactions involving this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. These models are widely used in drug discovery and environmental science to predict the properties of new or untested compounds.
For a class of compounds like nitroaromatics, QSPR/QSAR models have been developed to predict various properties, including toxicity and mutagenicity. mdpi.comnih.govnih.gov These models typically use a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. Examples of such descriptors include molecular weight, logP (a measure of hydrophobicity), dipole moment, and quantum chemical descriptors like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
While a specific QSPR model for this compound is not available, one could, in principle, use existing models for nitroaromatic compounds to estimate its properties. This would involve calculating the necessary molecular descriptors for this compound and inputting them into the established QSPR equation. The accuracy of such a prediction would depend on the applicability domain of the model and whether the target compound is well-represented by the training set of the model.
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Nitro Group Transformations
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring. Its transformation, particularly reduction to an amino group, is a fundamental process in synthetic chemistry.
Reduction Mechanisms of Nitro to Amino Functionality
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation that typically proceeds through a stepwise mechanism involving several intermediates. While specific kinetic studies on Ethyl 4-(dimethylamino)-3-nitrobenzoate are not extensively documented, the general mechanism is understood to involve the sequential reduction of the nitro group (NO₂) to a nitroso (NO) group, followed by reduction to a hydroxylamino (NHOH) group, and finally to the amino (NH₂) group.
The nitroso and hydroxylamine (B1172632) species are intermediates in this process. The reduction of the nitroso group to the hydroxylamino intermediate is often significantly faster than the initial reduction of the nitro group, meaning the nitroso intermediate can be difficult to detect during the reaction.
A practical example of this transformation is seen in a close analog, ethyl 4-(methylamino)-3-nitrobenzoate. The reduction of this compound is effectively carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction, conducted in methanol, yields the corresponding amine, ethyl 3-amino-4-(methylamino)benzoate, in high yield. amanote.com This demonstrates the viability of catalytic hydrogenation for reducing the nitro group in this substituted system to form the diamino product.
Influence of Substituents on Reaction Kinetics and Selectivity
The rate and selectivity of nitro group reduction are heavily influenced by the electronic properties of other substituents on the aromatic ring. The Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents, provides a framework for understanding these effects. The reduction process is generally favored by electron-withdrawing groups that lower the electron density of the aromatic ring, making the nitro group more susceptible to reduction.
In this compound, the electronic effects are complex:
-N(CH₃)₂ (dimethylamino): This is a strong electron-donating group (activating) through resonance. Electron-donating groups generally decrease the rate of nitro group reduction. libretexts.org
-NO₂ (nitro): This is a strong electron-withdrawing group (deactivating) through both inductive and resonance effects.
-COOEt (ethyl carboxylate): This is a moderately electron-withdrawing group (deactivating) primarily through an inductive effect.
The presence of the strongly electron-donating dimethylamino group at the 4-position is expected to slow the reduction of the nitro group at the 3-position compared to an unsubstituted nitrobenzene. Conversely, the electron-withdrawing ester group would have a counteracting, albeit weaker, rate-enhancing effect.
Kinetic studies on a series of substituted nitroaromatic compounds have confirmed that electron-donating substituents decrease the reduction rate. libretexts.org The relative rates of reduction for various nitroanilines demonstrate this trend clearly.
| Compound | Relative Position of Substituents | Qualitative Effect of Amino Group | Observed Reduction Rate Trend |
|---|---|---|---|
| p-nitroaniline | Amino group para to nitro | Strong electron-donating | Slower than o-nitrophenol |
| m-nitroaniline | Amino group meta to nitro | Weaker electron-donating effect at nitro position | Slower than p-nitroaniline |
| o-nitroaniline | Amino group ortho to nitro | Strong electron-donating and potential steric effects | Slowest among nitroanilines |
Data adapted from kinetic studies on substituted nitroaromatics. The trend shows the deactivating effect of the amino group on the reduction rate. libretexts.org
Exploration of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. The mechanism is typically a two-step addition-elimination process.
Role of Leaving Groups and Nucleophiles
The SNAr mechanism requires two main features on the aromatic substrate: a leaving group (typically a halide) and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. The electron-withdrawing group is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step.
For a molecule like this compound, SNAr is not feasible as it lacks a suitable leaving group. However, if a leaving group were present at the 4-position, the ortho-nitro group would activate it for substitution. An illustrative example is the reaction of methyl 4-fluoro-3-nitrobenzoate with an amine nucleophile, such as benzylamine. rsc.org
In this reaction:
Leaving Group: The fluoride (B91410) ion is the leaving group. In the context of SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect on the first, rate-determining step outweighs its poor leaving group ability in other substitution reactions like Sₙ2.
Nucleophile: Benzylamine acts as the nucleophile, attacking the carbon atom bearing the fluorine. The strength of the nucleophile influences the reaction rate.
Activating Group: The nitro group at the 3-position is ortho to the site of substitution, which is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.
The reaction proceeds via the formation of the intermediate, followed by the rapid elimination of the fluoride ion to restore aromaticity and yield the substituted product.
Photochemical Reaction Mechanisms
The photochemistry of nitroaromatic compounds is complex and dictated by the nature of their excited states. These molecules possess low-lying n,π* and π,π* triplet states that are readily accessible upon photoexcitation, often leading to very rapid intersystem crossing from the singlet excited state. stackexchange.com
For this compound, the presence of a strong electron-donating group (dimethylamino) and strong electron-withdrawing groups (nitro, ester) creates a "push-pull" system. In such systems, photoexcitation often leads to the formation of an intramolecular charge-transfer (CT) excited state. In this CT state, electron density is transferred from the donor portion of the molecule (the dimethylamino group) to the acceptor portion (the nitro-substituted ring).
The formation of this CT state can open up different photochemical reaction pathways:
Photoreduction: In the presence of a hydrogen donor, the excited state of the nitroaromatic compound can abstract a hydrogen atom, initiating a reduction process. Studies have shown that nitroaromatic compounds can be photoreduced by hydrated electrons generated from other molecules under UV irradiation. rsc.org
Intersystem Crossing and Triplet State Reactivity: The presence of the nitro group facilitates extremely fast intersystem crossing to the triplet manifold. The resulting triplet state is often the primary species responsible for subsequent photochemical reactions. The character of the lowest triplet state (n,π* or π,π*) is a key determinant of its reactivity. nih.gov
While most nitroaromatics are non-fluorescent due to the efficiency of these non-radiative decay pathways, the introduction of strong electron-donating groups can sometimes alter the energy landscape of the excited states, potentially leading to observable fluorescence by making intersystem crossing less favorable. The specific photochemical behavior of this compound would depend on the interplay of these factors and the specific reaction conditions, such as solvent and wavelength of light used.
Catalytic Pathways Involving this compound or its Derivatives
Derivatives structurally related to the aminobenzoate scaffold, such as 4-(dimethylamino)pyridine (DMAP) and 4-(dimethylamino)pyridine N-oxide (DMAPO), are highly effective nucleophilic catalysts in a wide range of organic transformations. acs.orgresearchgate.net These catalysts are particularly renowned for their ability to accelerate acylation reactions.
The catalytic cycle for DMAP involves the nucleophilic attack of the highly nucleophilic pyridine (B92270) nitrogen atom on an acyl source, such as an anhydride (B1165640). nih.gov This step forms a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a nucleophile (e.g., an alcohol) than the original anhydride. Subsequent reaction with the alcohol yields the ester product and regenerates the DMAP catalyst. nih.gov
In the case of DMAPO, the N-oxide oxygen acts as the nucleophile. acs.org DMAPO has been shown to be an efficient catalyst for the synthesis of carboxamides and peptides, particularly when used with dehydrating agents like 2-methyl-6-nitrobenzoic anhydride (MNBA). researchgate.net The nucleophilic ability of the oxygen in the pyridine-N-oxide has been found to be higher than that of the nitrogen in the corresponding pyridine, leading to efficient catalysis under mild conditions that can minimize side reactions like racemization in peptide synthesis. acs.orgresearchgate.net
Kinetic studies provide quantitative insight into the efficiency and mechanism of catalytic processes. For the acylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP), the reaction has been shown to follow a rate law that supports the nucleophilic catalysis pathway. nih.gov
Experimental analysis of the acetylation of cyclohexanol (B46403) with acetic anhydride in dichloromethane, using DMAP as the catalyst and triethylamine (B128534) as an auxiliary base, revealed the reaction to be:
First-order with respect to acetic anhydride. nih.gov
First-order with respect to cyclohexanol. nih.gov
First-order with respect to the DMAP catalyst. nih.gov
Zero-order with respect to the auxiliary base, triethylamine, indicating it does not participate in the rate-determining step. nih.gov
| Parameter | Value | Description | Source |
|---|---|---|---|
| Reaction Order in Acetic Anhydride | 1 | The rate is directly proportional to the concentration of the acylating agent. | nih.gov |
| Reaction Order in Cyclohexanol | 1 | The rate is directly proportional to the concentration of the alcohol. | nih.gov |
| Reaction Order in DMAP | 1 | The rate is directly proportional to the concentration of the catalyst. | nih.gov |
| Reaction Order in Triethylamine | 0 | The auxiliary base is not involved in the rate-limiting step. | nih.gov |
| Rate Constant k₂ (uncatalyzed) | 1.42 x 10⁻⁴ L mol⁻¹ s⁻¹ | Second-order rate constant for the background reaction. | sci-hub.st |
| Rate Constant k₃ (catalyzed) | 1.30 L² mol⁻² s⁻¹ | Third-order rate constant for the DMAP-catalyzed pathway. | sci-hub.st |
Advanced Research Applications and Methodological Contributions
Applications in Advanced Organic Synthesis
The molecular architecture of Ethyl 4-(dimethylamino)-3-nitrobenzoate, featuring multiple reactive sites, positions it as a key intermediate in the synthesis of more complex molecules. The presence of the nitro and dimethylamino groups on the aromatic ring, along with the ethyl ester, allows for a variety of chemical transformations.
Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically significant heterocyclic compounds. nih.gov The structure of this compound provides a scaffold for constructing complex molecular frameworks. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form heterocyclic rings such as benzimidazoles. nih.gov The dimethylamino and ethyl ester groups can also be modified, offering multiple pathways for derivatization and the creation of diverse chemical libraries for drug discovery and materials science.
For instance, the reduction of the nitro group to an amine is a common and efficient transformation, which can be followed by reactions with various electrophiles to build larger, more complex structures. This strategic positioning of functional groups allows chemists to design and execute multi-step syntheses of target molecules with high precision.
The reactivity of this compound can be harnessed to develop novel synthetic methodologies. The electron-withdrawing nature of the nitro group and the electron-donating nature of the dimethylamino group create a unique electronic environment on the aromatic ring, influencing its reactivity in various organic reactions. This electronic push-pull system can be exploited to control the regioselectivity of subsequent reactions.
While specific novel synthetic routes pioneered using this exact molecule are not extensively documented in the provided information, the general class of nitroaromatic compounds is central to many synthetic strategies. For example, the selective reduction of the nitro group in the presence of other functional groups is a well-established synthetic tool. orgsyn.org The resulting amino derivative of this compound can then serve as a precursor in the synthesis of various dyes, polymers, and pharmaceutical intermediates.
Role in Photoinitiator Systems and Photopolymerization
In the field of polymer chemistry, particularly in light-induced polymerization, certain molecules can act as co-initiators to enhance the efficiency of the curing process. While direct studies on this compound in this context are not specified, its structural analog, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), is a well-known and widely used co-initiator. hampfordresearch.comrsc.org The principles of its function can be largely extrapolated to understand the potential role of its nitro-substituted counterpart.
UV-curing is a process where ultraviolet light is used to initiate a photochemical reaction that generates a crosslinked network of polymers, thereby curing inks, coatings, and adhesives. This technology relies on photoinitiators that absorb UV light and generate reactive species (radicals or cations) to start the polymerization.
Tertiary amines like EDAB are effective co-initiators, particularly when used with Type II photoinitiators such as benzophenone (B1666685) or camphorquinone. hampfordresearch.comresearchgate.net In these systems, the photoinitiator absorbs light and enters an excited state. It then interacts with the amine co-initiator, which acts as an electron and proton donor, to generate the initiating free radicals. hampfordresearch.com This synergistic interaction significantly enhances the rate and efficiency of polymerization. Given the presence of the tertiary amine group, this compound is expected to exhibit similar co-initiator properties.
| Component | Function | Example |
|---|---|---|
| Photoinitiator (Type II) | Absorbs UV light and enters an excited state | Benzophenone, Camphorquinone |
| Co-initiator (Amine Synergist) | Donates an electron and proton to the excited photoinitiator, generating free radicals | Ethyl 4-(dimethylamino)benzoate (EDAB) |
| Monomer/Oligomer | Polymerizable components that form the cured material | Acrylates, Methacrylates |
A significant challenge in free-radical photopolymerization is oxygen inhibition. researchgate.net Molecular oxygen can quench the excited state of the photoinitiator and scavenge the initiating radicals, leading to incomplete curing, especially at the surface exposed to air. researchgate.net This results in a tacky or under-cured surface.
Amine co-initiators like EDAB play a crucial role in mitigating oxygen inhibition. hampfordresearch.comarkema.com The amine can react with the peroxy radicals formed by the interaction of initiating radicals with oxygen, generating new radicals that can continue the polymerization process. researchgate.net This ability to counteract the inhibitory effects of oxygen is vital for achieving tack-free surfaces in UV-cured coatings and inks. The presence of the dimethylamino group in this compound suggests its potential to function similarly in reducing oxygen inhibition.
The efficiency of co-initiators directly impacts the properties of the final cured material. By enhancing the polymerization rate and overcoming oxygen inhibition, amine synergists contribute to the development of high-performance UV-curable resins and inks. These materials are widely used in various industries, including printing, packaging, electronics, and dental restoratives. hampfordresearch.comsellchems.comgoogleapis.com
The use of efficient photoinitiator systems allows for rapid curing at ambient temperatures, which is advantageous for heat-sensitive substrates. rsc.org The properties of the cured material, such as hardness, adhesion, and chemical resistance, are all influenced by the effectiveness of the photoinitiation step. Therefore, compounds that can act as efficient co-initiators are of great interest in material science for the formulation of advanced UV-curable systems.
| Industry | Specific Application |
|---|---|
| Printing & Packaging | UV-curable inks for labels, packaging, and graphic arts googleapis.com |
| Electronics | Protective coatings for electronic components sellchems.com |
| Automotive & Industrial | Scratch-resistant coatings for various substrates |
| Medical & Dental | Dental restorative materials, adhesives hampfordresearch.comresearchgate.net |
Investigation of Nonlinear Optical (NLO) Properties
This compound is a molecule of significant interest in the field of nonlinear optics due to its archetypal electronic structure. The compound's architecture, featuring a dimethylamino group (-N(CH₃)₂) and a nitro group (-NO₂) attached to a benzene (B151609) ring, establishes a classic "push-pull" system. This arrangement, where an electron-donating group is conjugated with an electron-accepting group through a π-electron system, is a cornerstone for designing molecules with large second-order nonlinear optical (NLO) responses.
Design and Synthesis of NLO Chromophores Featuring Electron-Donor/Acceptor Architectures
The fundamental principle behind the design of effective NLO chromophores is the creation of a molecule with a significant difference in electron density between its ground and excited states. This is achieved by incorporating strong electron-donor (D) and electron-acceptor (A) groups at opposite ends of a conjugated π-bridge (D-π-A). In this compound, the dimethylamino group serves as a potent electron donor, pushing electron density into the aromatic ring. Conversely, the nitro group acts as a strong electron acceptor, withdrawing electron density. The ethyl benzoate (B1203000) group also contributes to the electron-accepting character of the molecule. This intramolecular electronic asymmetry results in a large molecular hyperpolarizability (β), a key measure of a molecule's NLO activity.
The synthesis of such chromophores is a modular process. For this compound, a common synthetic route starts with its precursor, Ethyl 4-(dimethylamino)benzoate. chemicalbook.com Nitration of this starting material introduces the nitro group onto the aromatic ring, completing the D-π-A structure. The strategic placement of these functional groups is crucial; their interaction via the conjugated system allows for efficient charge redistribution upon interaction with an external electric field, which is the origin of the NLO effect. Research into similar D-π-A systems has shown that modifications to the donor, acceptor, or the conjugated bridge can be used to fine-tune the NLO properties and optimize the trade-off between nonlinearity and optical transparency. rsc.orgresearchgate.net
| Component | Example Group | Function | Relevance to Target Compound |
|---|---|---|---|
| Electron Donor | Dimethylamino (-N(CH₃)₂) | Increases electron density in the π-system. | Present as the primary donor group. |
| π-Bridge | Benzene Ring | Facilitates electronic communication between donor and acceptor. | Serves as the conjugated bridge. |
| Electron Acceptor | Nitro (-NO₂) | Withdraws electron density from the π-system. | Present as the primary acceptor group. |
| Electron Acceptor | Ester (-COOC₂H₅) | Contributes to the overall electron-withdrawing strength. | Present as a secondary acceptor group. |
Intramolecular Charge Transfer (ICT) Phenomena and Optical Response
Upon photoexcitation, molecules with a D-π-A structure like this compound can undergo an intramolecular charge transfer (ICT). rsc.org In this process, an electron is effectively moved from the donor end of the molecule to the acceptor end, creating an excited state with a much larger dipole moment than the ground state. This phenomenon is central to the molecule's optical properties.
The ICT process can be influenced by the surrounding environment and the molecule's geometry. In polar solvents, the highly polar ICT excited state is stabilized, often leading to a red-shift in the fluorescence emission spectrum—a phenomenon known as solvatochromism. ias.ac.in In some D-A systems, the charge transfer is accompanied by a twisting of the donor group relative to the acceptor part of the molecule, leading to a "twisted intramolecular charge transfer" (TICT) state. nih.gov This TICT state is often characterized by a distinct, highly red-shifted, and solvent-dependent emission band. rsc.orgnih.gov The strong electron-withdrawing nature of the nitro group combined with the donating dimethylamino group in this compound makes it a prime candidate for exhibiting pronounced ICT and potentially TICT phenomena, which are critical for its NLO response. rsc.org
Characterization of Terahertz Generation and Optical Limiting Properties
Materials with large second- and third-order NLO susceptibilities are essential for advanced photonic applications, including terahertz (THz) wave generation and optical limiting. THz generation can be achieved through difference frequency generation (DFG) in a NLO crystal, a process that relies on a high second-order NLO coefficient (d) or susceptibility (χ⁽²⁾). While specific THz generation data for this compound is not prominently available, other organic NLO crystals with similar push-pull structures, such as DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate), have demonstrated high efficiency in this application. nih.gov The strong D-A character of this compound suggests its potential as a material for THz wave applications, pending its successful growth into high-quality, non-centrosymmetric crystals.
Optical limiting is a third-order NLO effect where a material's transmittance decreases with increasing incident laser intensity. This property is valuable for protecting sensors and human eyes from high-intensity laser radiation. The mechanisms behind optical limiting often involve nonlinear absorption and nonlinear refraction. Molecules that exhibit strong ICT can have large two-photon absorption cross-sections, a key contributor to optical limiting. Studies on related nitro-amino aromatic compounds have shown promising optical limiting behavior. researchgate.net The significant charge redistribution in the excited state of this compound suggests it may possess a notable third-order NLO response, making it a candidate for investigation in optical limiting materials.
Derivatization in Analytical Chemistry Methodologies
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. This compound, with its multiple functional groups, can be considered both a product of derivatization and a potential reagent for further chemical modification.
Enhancement of Spectrometric Detection Techniques (e.g., Electrospray Ionization Mass Spectrometry)
One of the primary goals of derivatization in mass spectrometry is to enhance ionization efficiency, thereby improving detection sensitivity. In electrospray ionization mass spectrometry (ESI-MS), analytes are ideally pre-charged or can readily accept a proton. Derivatization agents are often designed to introduce a permanently charged group or a group with high proton affinity into the target analyte. ddtjournal.com
The dimethylamino group in this compound has a high proton affinity, making it easily protonated. This intrinsic property means that if the molecule were used as a derivatizing agent (a "tag"), it could significantly enhance the detection of target analytes in positive-ion ESI-MS. For example, if the ethyl ester group were converted to a more reactive functional group (e.g., an N-hydroxysuccinimide ester), the molecule could be used to label primary amines in biomolecules. The resulting derivative would carry the dimethylamino "tag," leading to a substantial increase in signal intensity in ESI-MS. This strategy is similar to that employed by other reagents like 4-aminobenzoic acid 2-(diethylamino)-ethyl ester (ABDEAE), which is used to enhance the detection of oligosaccharides by several orders of magnitude. nih.gov
| Derivatization Goal | Mechanism | Relevant Functional Group | Example Reagent Class |
|---|---|---|---|
| Increase Ionization Efficiency | Introduce a site of high proton affinity or a fixed charge. | Tertiary amines, Quaternary ammonium (B1175870) salts | Reagents with dialkylamino or trialkylammonio groups. nih.govvu.nl |
| Improve Chromatographic Separation | Modify polarity or volatility. | Silyl ethers, Esters | Silylating agents (for GC), Acylating agents (for LC). |
| Enable Specific Detection | Introduce a chromophore or fluorophore. | Aromatic rings, Conjugated systems | Dansyl chloride, Nitrobenzoyl chloride. researchgate.net |
Development of Chemical Probes and Fluorescent Labels
The development of chemical probes and fluorescent labels relies on molecules whose optical properties are sensitive to their local environment. As discussed under ICT phenomena (6.3.2), molecules with a strong push-pull character often exhibit solvatochromic fluorescence. ias.ac.in This means their fluorescence emission wavelength, intensity, and lifetime can change in response to the polarity, viscosity, or presence of specific ions in their immediate surroundings.
The pronounced D-π-A structure of this compound makes it an excellent candidate for development as a fluorescent probe. The large change in dipole moment between its ground and excited states would likely result in significant shifts in its fluorescence spectrum in different solvents or binding environments. This sensitivity could be exploited to create probes that report on the polarity of protein binding sites, the integrity of cell membranes, or the progress of chemical reactions. Related aminobenzoate derivatives have been extensively studied for their dual fluorescence and sensitivity to the environment, providing a strong basis for the potential of this compound in this application area. nih.govresearchgate.net
Precursor to Specialty Chemicals and Functional Materials
The strategic placement of reactive functional groups makes this compound a valuable intermediate in the synthesis of high-performance molecules and materials. Its utility spans the creation of vibrant colorants, the design of sophisticated coordination complexes, and the modification of materials to achieve desired physical properties such as solubility and stability.
This compound serves as a precursor in the synthesis of certain azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. jchemrev.com The synthesis of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. jchemrev.comunb.ca
For this compound to be used in such a synthesis, the nitro group (-NO₂) must first be chemically reduced to a primary aromatic amine group (-NH₂). This transformation converts the molecule into a substituted aniline (B41778) derivative, which is a required starting material for the diazotization step. researchgate.net In this step, the newly formed amine group reacts with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. jchemrev.com
This diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. jchemrev.com The resulting azo coupling reaction forms the characteristic azo linkage (-N=N-), which connects the two aromatic rings and creates a conjugated system responsible for the dye's color. The dimethylamino group already present on the this compound backbone acts as a powerful auxochrome, a group that modifies the dye's ability to absorb light, thereby intensifying and modulating its final color.
This compound is a precursor for creating ligands used in coordination chemistry. Benzoic acid and its derivatives are widely recognized for their ability to act as ligands, forming stable complexes with a variety of metal ions. researchgate.netnih.gov The utility of nitrobenzoic acid derivatives, in particular, has been demonstrated in the synthesis of coordination complexes with diverse structural and electronic properties. nih.govnih.gov
To function as a ligand, the ethyl ester group of this compound is typically hydrolyzed to a carboxylate group (-COO⁻). This carboxylate group is an effective coordination site, capable of binding to metal centers in various modes (e.g., monodentate, bidentate). Furthermore, the compound offers additional potential coordination sites:
The oxygen atoms of the nitro group.
The nitrogen atom of the dimethylamino group.
This multi-dentate character allows the resulting ligand to form stable chelate rings with metal ions, leading to the formation of mono-, di-, or trinuclear complexes. nih.gov The electronic properties of the ligand, influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group, can fine-tune the stability and reactivity of the final metal complex. Research on related nitrobenzoate ligands has shown their versatility in forming complexes with metals like copper, silver, and rhenium, suggesting similar potential for derivatives of this compound. nih.govmdpi.com
The chemical structure of this compound allows for its use in modifying the properties of other materials, such as polymers. By incorporating this molecule into a larger material, it is possible to alter key characteristics like solubility and stability.
Furthermore, incorporating this molecule into a polymer matrix can enhance the stability of either the molecule itself or the host material. When embedded within a larger structure, the compound can be protected from environmental factors, potentially increasing its thermal or photochemical stability. Conversely, the unique electronic properties arising from the push-pull nature of the amino and nitro groups can impart new functionalities to the host material, such as altered optical properties or enhanced resistance to degradation.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Strategies
The primary synthesis of Ethyl 4-(dimethylamino)-3-nitrobenzoate involves the nitration of Ethyl 4-dimethylaminobenzoate using a mixture of concentrated sulfuric and nitric acids. chemicalbook.com While effective, this traditional method presents environmental and safety challenges. Future research is poised to focus on developing greener and more sustainable synthetic methodologies.
Novel Synthetic Approaches: Future synthetic explorations may include biocatalysis, which utilizes enzymes to perform nitration with high selectivity and under mild conditions, thereby minimizing hazardous byproducts. Additionally, alternative nitrating agents, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), could offer milder reaction conditions and improved selectivity over the conventional mixed-acid approach. numberanalytics.com
Sustainable Synthesis Strategies: Strategies to enhance the sustainability of nitroaromatic compound synthesis are actively being investigated. These include the use of solid acid catalysts, which can be easily recovered and reused, reducing waste generation. google.com The application of microwave irradiation and ultrasound are also promising techniques that can accelerate reaction times and improve energy efficiency in the synthesis of related compounds like ethyl 4-nitrobenzoate. researchgate.net The development of continuous flow processes for nitration reactions can also offer better control over reaction parameters, leading to higher yields and improved safety.
Table 1: Comparison of Synthetic Strategies for Nitroaromatic Compounds
| Strategy | Description | Potential Advantages |
|---|---|---|
| Conventional Nitration | Use of mixed nitric and sulfuric acids. | Well-established, high yield for many substrates. |
| Biocatalysis | Employment of nitrating enzymes. | High selectivity, environmentally friendly conditions. |
| Alternative Nitrating Agents | Use of nitronium salts. | Milder reaction conditions, potentially higher selectivity. numberanalytics.com |
| Solid Acid Catalysis | Heterogeneous catalysts that are easily separable. | Catalyst reusability, reduced waste. google.com |
| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic energy to drive the reaction. | Faster reaction rates, improved energy efficiency. researchgate.net |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insights
Understanding the kinetics and mechanisms of the synthesis of this compound is crucial for optimizing reaction conditions and ensuring product quality. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of chemical reactions.
Techniques such as FlowNMR (Nuclear Magnetic Resonance) spectroscopy can provide real-time data on the conversion of reactants to products in a continuous flow system. magritek.comresearchgate.net This allows for rapid optimization of parameters like temperature, pressure, and catalyst loading. Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to monitor nitration processes, even at very low concentrations. nih.gov The integration of these advanced spectroscopic probes into synthetic workflows will provide deeper mechanistic insights and facilitate the development of more efficient and controlled synthetic processes. For instance, real-time monitoring of the nitration of tyrosine-containing peptides has been successfully achieved using SERS. nih.gov
Integration of Computational Chemistry for Predictive Design and Materials Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. DFT calculations can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties, which can be correlated with experimental data. chemrxiv.orgbohrium.com
For this compound, DFT studies can elucidate the influence of the substituent groups on the molecule's aromaticity, stability, and reactivity. icm.edu.pl Such computational models can predict the outcomes of nucleophilic substitution reactions and provide insights into the reaction mechanisms at a molecular level. bohrium.com By computationally screening various derivatives of this compound with different electron-donating and -withdrawing groups, researchers can predictively design new molecules with tailored properties for specific applications, accelerating the discovery of novel materials. chemrxiv.orgresearchgate.net
Development of Advanced Materials with Tunable Optical and Photochemical Properties
The "push-pull" nature of this compound makes it a promising candidate for the development of advanced materials with tunable optical and photochemical properties. The intramolecular charge transfer (ICT) from the dimethylamino group to the nitro group upon photoexcitation is the basis for its interesting photophysical behavior. digitellinc.comepa.gov
Tunable Optical Materials: This class of compounds is of great interest for applications in nonlinear optics (NLO). scirp.orgsemanticscholar.orgmappingignorance.org The significant change in dipole moment between the ground and excited states can lead to large second-order NLO responses. By systematically modifying the molecular structure, it is possible to tune the absorption and emission wavelengths, as well as the NLO properties. nih.govrsc.org Research in this area could lead to the development of materials for optical switching, frequency doubling, and other photonic applications. mappingignorance.org
Photochemical Properties: Nitroaromatic compounds are known to exhibit a range of photochemical reactions, including photodissociation and photorearrangements. nih.gov The study of the photochemical stability and degradation pathways of this compound is essential for its application in devices where it may be exposed to light. Understanding these processes can also open up possibilities for its use in photolithography or as a photoresponsive material.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ uni.lunih.gov |
| Molecular Weight | 238.24 g/mol chemicalbook.com |
| XLogP3 | 2.1 uni.lu |
| Hydrogen Bond Donor Count | 0 uni.lu |
| Hydrogen Bond Acceptor Count | 5 uni.lu |
| Rotatable Bond Count | 4 uni.lu |
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Photonics
The full potential of this compound and related compounds will be realized through multidisciplinary collaborations. The synergy between organic chemists synthesizing novel derivatives, materials scientists fabricating and characterizing new materials, and physicists and engineers developing photonic devices is crucial.
Future research will likely focus on integrating these molecules into various material platforms, such as polymers, thin films, and nanomaterials. cas.orgfalconediting.com This integration is key to harnessing their unique properties for practical applications in areas like high-speed data communication, optical data storage, and advanced sensor technologies. The convergence of these fields will drive the innovation of next-generation materials with unprecedented functionalities. bohrium.com
Q & A
Basic: What synthetic routes are available for preparing ethyl 4-(dimethylamino)-3-nitrobenzoate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves nucleophilic aromatic substitution. For example, ethyl 4-chloro-3-nitrobenzoate can react with dimethylamine in THF using triethylamine as a base (3.0 equiv.) at room temperature for 24 hours . Optimization includes:
- Solvent choice : THF or DMF for solubility and reaction efficiency.
- Stoichiometry : Excess amine (2.0 equiv.) ensures complete substitution.
- Monitoring : TLC (hexane:ethyl acetate, 8:2) tracks reaction progress.
Post-reaction, quenching with ice and recrystallization from ethanol yields pure product. Alternative routes may use microwave irradiation or catalytic systems for faster kinetics .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For instance, the dimethylamino group shows a singlet at ~2.8–3.1 ppm for H .
- X-ray Crystallography : Resolves nitro and ester group orientations (e.g., bond angles of ~120° for planar nitro groups) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 252.1 for CHNO) validate purity .
- HPLC : Quantifies residual reactants using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in photoinitiation systems?
Methodological Answer:
The dimethylamino group acts as an electron donor, while the nitro group is an electron acceptor, creating a push-pull system. In resin cements, this structure enhances the degree of conversion (DC) by 15–20% compared to methacrylate-based co-initiators . Key factors:
- Redox Potential : The dimethylamino group lowers the reduction potential, facilitating electron transfer in UV curing.
- Steric Effects : Bulky substituents (e.g., cyclohexylamine derivatives) reduce DC by 5–10% due to hindered radical formation .
- Additives : Diphenyliodonium hexafluorophosphate (DPI) amplifies DC in methacrylate systems but has minimal impact on dimethylamino benzoates due to their inherent reactivity .
Advanced: How can computational methods predict the crystallographic behavior of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond lengths (e.g., C-NO ~1.47 Å) and torsion angles to model crystal packing .
- Hydrogen-Bonding Motifs : Simulations predict intermolecular interactions, such as N–H···O bonds between nitro and amine groups, which stabilize monoclinic lattices .
- Thermal Analysis : DSC and TGA data correlate with computed lattice energies to assess thermal stability (decomposition onset ~220°C) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions : Nitration steps require controlled cooling (<5°C) to avoid side products like dinitro derivatives .
- Purification : Column chromatography is impractical for large batches; recrystallization in ethanol (yield ~70–75%) is preferred .
- Byproduct Management : Unreacted dimethylamine is neutralized with HCl before wastewater treatment .
Advanced: How do structural modifications (e.g., varying amino groups) affect the biological activity of nitrobenzoate derivatives?
Methodological Answer:
- Antimicrobial Activity : Cyclohexylamino derivatives show 2–4× higher efficacy against Gram-positive bacteria compared to dimethylamino analogs, likely due to increased lipophilicity .
- Cytotoxicity : Ethyl 4-(ethylamino)-3-nitrobenzoate exhibits IC values 30% lower in cancer cell lines, attributed to enhanced membrane permeability .
- Metabolic Stability : Tertiary amines (e.g., dimethylamino) resist oxidative metabolism better than primary amines in hepatic microsomal assays .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair : Ethanol/water (3:1 v/v) achieves >90% recovery with minimal impurity carryover .
- Temperature Gradient : Dissolve at 70°C, cool to 4°C for 12 hours to maximize crystal size.
- Additives : Activated charcoal (1% w/w) removes colored impurities without adsorbing the product .
Advanced: How can kinetic studies resolve contradictions in nitro group reduction mechanisms for this compound?
Methodological Answer:
- Controlled Potentiometry : Electrochemical reduction at -0.8 V vs. SCE shows a two-electron transfer pathway, forming an amine intermediate .
- Isotopic Labeling : N NMR tracks nitro-to-amine conversion rates, revealing steric hindrance from the dimethylamino group slows reduction by 40% .
- Computational Modeling : Transition state analysis identifies rate-determining steps (e.g., protonation of the nitro group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
